1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-
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Overview
Description
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has been the subject of extensive scientific research. This compound is commonly known as dihydroartemisinin (DHA) and is derived from artemisinin, a natural compound found in the plant Artemisia annua. DHA has been found to possess potent antimalarial properties and has been used in the treatment of malaria for several decades. In recent years, DHA has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections.
Mechanism Of Action
The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within the malaria parasite. These ROS are thought to damage the parasite's cell membrane and other cellular components, leading to the death of the parasite. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical And Physiological Effects
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have neuroprotective effects, protecting against neuronal damage and degeneration.
Advantages And Limitations For Lab Experiments
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in large quantities. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is also highly stable and can be stored for long periods of time without degradation. However, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be expensive, and its efficacy can be affected by factors such as the dosage, route of administration, and the presence of other drugs or compounds.
Future Directions
There are many potential future directions for research on 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. One area of interest is the development of new drug formulations that can improve the efficacy and safety of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. Another area of interest is the investigation of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-'s potential use in the treatment of other diseases, such as cancer and viral infections. Additionally, research is needed to better understand the mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- and to identify potential targets for drug development. Overall, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a promising compound that has the potential to be used in the treatment of a range of diseases.
Synthesis Methods
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be synthesized from artemisinin through a process of chemical reduction. The process involves the use of hydrogen gas and a catalyst to convert artemisinin to 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. This method of synthesis is relatively simple and has been used to produce large quantities of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- for use in medical research.
Scientific Research Applications
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been extensively studied for its antimalarial properties. It has been found to be highly effective in the treatment of malaria, particularly in combination with other antimalarial drugs. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections. Studies have shown that 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has potent anticancer properties and can induce apoptosis in cancer cells. It has also been found to possess antiviral properties and has been investigated for its potential use in the treatment of HIV and hepatitis B.
properties
CAS RN |
129679-50-1 |
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Product Name |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- |
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
VGVJHBAJIFZPJX-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Canonical SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
synonyms |
1,4-Dimethylbis-lactone |
Origin of Product |
United States |
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